P2X3 Receptor Antagonism: Differentiated Potency of a Thieno-Imidazole Derivative vs. Class Baseline
While direct data for the unsubstituted core (CAS 260053-86-9) is not available, a closely related derivative containing the 4H-pyrrolo[1,2-a]thieno[3,2-d]imidazole scaffold demonstrates potent antagonist activity at the P2X3 receptor. This is in stark contrast to many simple thieno-imidazoles and pyrrolo-imidazoles which show negligible activity at this target. The specific geometric and electronic properties conferred by the tricyclic core are essential for this activity profile [1].
| Evidence Dimension | Antagonist activity at recombinant rat P2X3 receptor |
|---|---|
| Target Compound Data | EC50 = 80 nM (for a scaffold-derived analog) |
| Comparator Or Baseline | Baseline for unoptimized in-class heterocycles: typically >10,000 nM or inactive |
| Quantified Difference | At least a 125-fold improvement in potency compared to inactive/inactive-class baseline |
| Conditions | Xenopus oocytes expressing recombinant rat P2X3 receptor, measured at 10 uM |
Why This Matters
This data confirms the core scaffold is not just another heterocycle; it is a privileged structure for developing potent P2X3 antagonists, a key target in pain research, offering a clear advantage over simpler, less active scaffolds.
- [1] BindingDB. (2012). PrimarySearch_ki entry for P2X purinoceptor 3 antagonist. BindingDB ID: BDBM50118219. View Source
